N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline

Lipophilicity Drug-likeness Physicochemical profiling

N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline (CAS 1036628-58-6, molecular formula C₁₃H₁₆FN, molecular weight 205.27 g/mol) is a secondary aromatic amine belonging to the N-cyclohex-3-en-1-ylmethyl aniline class. It is the meta-fluoro positional isomer within a series that includes the unsubstituted parent N-(cyclohex-3-en-1-ylmethyl)aniline (CAS 1042571-04-9) , the 2-fluoro (CAS 1041587-60-3) , and 4-fluoro (CAS 1036624-48-2) congeners.

Molecular Formula C13H16FN
Molecular Weight 205.27 g/mol
Cat. No. B13242849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline
Molecular FormulaC13H16FN
Molecular Weight205.27 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CNC2=CC(=CC=C2)F
InChIInChI=1S/C13H16FN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-2,4,7-9,11,15H,3,5-6,10H2
InChIKeyCIFGROITNAFLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline – Physicochemical Identity, CAS 1036628-58-6, and Comparator Context


N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline (CAS 1036628-58-6, molecular formula C₁₃H₁₆FN, molecular weight 205.27 g/mol) is a secondary aromatic amine belonging to the N-cyclohex-3-en-1-ylmethyl aniline class [1]. It is the meta-fluoro positional isomer within a series that includes the unsubstituted parent N-(cyclohex-3-en-1-ylmethyl)aniline (CAS 1042571-04-9) [2], the 2-fluoro (CAS 1041587-60-3) , and 4-fluoro (CAS 1036624-48-2) [3] congeners. The compound features a single cyclohexene double bond and a 3-fluoro substituent on the aniline ring, yielding computed properties of XLogP3 = 3.8, topological polar surface area (TPSA) = 12 Ų, two hydrogen bond acceptor sites, and one hydrogen bond donor [1]. It is commercially supplied at ≥95% purity by multiple vendors and is intended exclusively for research and further manufacturing use .

Isomer series
Meta-fluoro reference for aniline positional SAR profiling
Diversification handle
Cyclohexene alkene enables late-stage functionalization
Supply format
Research-grade, multi-vendor availability for synthesis workflows

Why N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline Cannot Be Freely Substituted by Its Closest Analogs


Within the N-(cyclohex-3-en-1-ylmethyl)aniline series, the position of the fluorine substituent on the aromatic ring is a non-trivial design variable: only the 3-fluoro regioisomer places the electronegative fluorine at the meta position relative to the secondary amine, producing a distinct combination of electronic effects, basicity, and metabolic handling that differs systematically from the 2-fluoro (ortho) and 4-fluoro (para) isomers [1]. The parent fluoroaniline series demonstrates that the pKa of the conjugate acid varies by approximately 1.45 log units depending on fluorine position (3.20 for 2-F, 3.57 for 3-F, 4.65 for 4-F) [2], and microsomal metabolism regioselectivity also diverges: 3-fluoroaniline undergoes preferential para-hydroxylation, whereas 4-fluoroaniline is hydroxylated at both para and ortho positions [3]. Replacing the 3-fluoro isomer with the unsubstituted parent eliminates both the hydrogen bond acceptor contribution of fluorine (HBA count drops from 2 to 1) and the electron-withdrawing modulation of the aromatic ring [4]. Consequently, generic substitution among these isomers without experimental validation risks altering target binding, metabolic stability, and physicochemical properties in ways that cannot be predicted solely from structural similarity.

3-Fluoro isomer vs 2-F/4-F/unsub.
Fluorine position may shift conjugate acid pKa rank (2‑F < 3‑F < 4‑F), affecting ionization-state-dependent permeability
3-Fluoro isomer vs 4-F
Metabolic regioselectivity diverges; 3‑F preferential para‑hydroxylation may produce simpler metabolite profile than 4‑F dual‑site oxidation

Quantitative Differential Evidence: N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline vs. Closest Analogs


Lipophilicity (XLogP3) Shift: 3-Fluoro Substitution Increases Computed logP by 0.1 Units vs. Unsubstituted Parent

The introduction of a fluorine atom at the 3-position of the aniline ring increases the computed partition coefficient XLogP3 from 3.7 (unsubstituted parent) to 3.8, matching the 4-fluoro isomer [1]. By contrast, the 2-fluoro isomer is expected to exhibit a lower experimental logP due to intramolecular N–H⋯F hydrogen bonding (ortho effect), a phenomenon well-characterized for 2-fluoroaniline derivatives and not available to the 3-fluoro isomer [2]. This means the 3-fluoro isomer achieves enhanced lipophilicity over the parent without the confounding intramolecular interaction present in the 2-fluoro analog, yielding a more predictable logP–activity relationship.

Lipophilicity shift
Cross-study comparable
XLogP3 3.8 vs 3.7
Reported +0.1 logP increment over unsubstituted parent; matches 4‑F isomer, 2‑F may be lower due to intramolecular H‑bond
Computed XLogP3; ortho effect may reduce effective lipophilicity of 2‑F analog
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count: Fluorination Adds One HBA Site Relative to the Non-Fluorinated Parent

The fluorine substituent on the aromatic ring contributes one additional hydrogen bond acceptor (HBA) site to the molecule. The target compound has HBA = 2 (from the secondary amine nitrogen and the aryl fluorine), whereas the unsubstituted N-(cyclohex-3-en-1-ylmethyl)aniline has HBA = 1 (amine nitrogen only) [1]. The 2-fluoro and 4-fluoro isomers also have HBA = 2. This additional HBA capacity, combined with the meta-positioning of fluorine, means the 3-fluoro isomer can engage in through-space dipolar interactions with biological targets without the steric and electronic perturbation to the amine that occurs in the ortho-substituted congener, where fluorine is positioned adjacent to the secondary amine .

H‑bond acceptor count
Cross-study comparable
3‑F (target)HBA = 2
Unsub. parentHBA = 1
2‑F, 4‑FHBA = 2
Additional meta‑F HBA may offer distinct polar interaction vector without amine‑adjacent steric clash
Computed Cactvs; 2‑F proximity to amine may alter effective HBA geometry
Hydrogen bonding Target engagement Molecular recognition

Amine Basicity Modulation: 3-Fluoro Substitution Provides Intermediate pKa Between 2-Fluoro (Most Acid-Weakening) and 4-Fluoro (Least) Patterns

The pKa of the conjugate acid of the parent fluoroaniline varies systematically with fluorine position: 2-fluoroanilinium pKa = 3.20, 3-fluoroanilinium pKa = 3.57, and 4-fluoroanilinium pKa = 4.65 [1]. Although the N-cyclohex-3-en-1-ylmethyl substituent will shift absolute pKa values for the secondary amine relative to the parent aniline, the rank order of basicity (2-F < 3-F < 4-F) is expected to be preserved because the inductive electron-withdrawing effect of fluorine diminishes with distance from the protonation site . The 3-fluoro isomer therefore occupies the intermediate position: it is less basic (more acidic conjugate acid) than the 4-fluoro isomer by approximately 1.08 pKa units, but more basic than the 2-fluoro isomer by approximately 0.37 pKa units.

Basicity rank order
Class-level inference
2‑F (3.20)
3‑F (3.57)
4‑F (4.65)
3‑F occupies intermediate basicity; ~0.37 units more basic than 2‑F, ~1.08 units less basic than 4‑F
Parent fluoroanilinium pKa; N‑alkylation preserves rank order
Basicity Ionization state pH-dependent partitioning

Metabolic Regioselectivity: 3-Fluoroaniline Core Directs Para-Hydroxylation, Distinct from 4-Fluoroaniline's Dual-Site Metabolism

Microsomal cytochrome P450-dependent metabolism studies on fluoroaniline isomers demonstrate that 3-fluoroaniline is preferentially hydroxylated at the para position (relative to the amine), whereas 4-fluoroaniline undergoes hydroxylation at both the para and ortho positions to a significant extent [1]. The 2-fluoro isomer also undergoes preferential para-hydroxylation. This metabolic divergence means the 3-fluoro N-(cyclohex-3-en-1-ylmethyl) derivative is expected to generate a single predominant hydroxylated metabolite at the position para to the amine (C-6 of the aniline ring), whereas the 4-fluoro analog would produce a mixture of p- and o-hydroxylated species—introducing greater metabolic complexity and potential for reactive metabolite formation [2].

Metabolic regioselectivity
Cross-study comparable
Liver microsomes (rat/human)
3‑F: predicted preferential para‑hydroxylation (single dominant pathway)
4‑F: significant para‑ and ortho‑hydroxylation (dual pathway)
Reported simpler metabolic profile may reduce metabolite identification complexity
Data from parent fluoroanilines; 2‑F also favors para‑hydroxylation
Metabolic stability Cytochrome P450 Regioselectivity

Cyclohexene Double Bond as a Synthetic Diversification Handle: Differentiation from Saturated N-Cyclohexyl-3-fluoroaniline

The cyclohex-3-ene motif in the target compound (SMILES: C1CC(CC=C1)CNC2=CC(=CC=C2)F) [1] contains an sp²-hybridized double bond that is absent in the fully saturated analog N-cyclohexyl-3-fluoroaniline (CAS 1019518-43-4, molecular weight 193.26) . This unsaturation provides a reactive handle for further synthetic elaboration—including epoxidation, dihydroxylation, hydroboration, and metathesis reactions—that is unavailable with the saturated cyclohexyl analog. The compound is supplied at 95% purity from vendors such as AKSci and listed via the MCULE marketplace at 90–97% purity with pricing from approximately 50 USD/mg , confirming commercial accessibility for research-scale procurement.

Alkene handle
Supporting evidence
3‑F cyclohexenylAlkene present
Saturated analogNo alkene
Cyclohexene double bond enables epoxidation, dihydroxylation, metathesis; saturated analog lacks this versatility
Supply at ≥95% from multiple vendors; saturated CAS 1019518-43-4
Synthetic tractability Late-stage functionalization Chemical biology

Procurement-Relevant Application Scenarios for N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline


Medicinal Chemistry Lead Optimization: Fluorine Walk SAR Studies Requiring a Meta-Fluoro Reference Point

When conducting a fluorine walk around an aniline-containing scaffold, the 3-fluoro positional isomer is essential as the meta-reference. Its intermediate computed lipophilicity (XLogP3 = 3.8) [1] and intermediate basicity (parent 3-fluoroanilinium pKa = 3.57) [2] provide a benchmark between the more acidic 2-fluoro and less acidic 4-fluoro congeners. The predictable metabolic profile—preferential para-hydroxylation with a single dominant metabolite [3]—reduces confounding variables in PK/PD interpretation. Procurement of all three regioisomers, including the 3-fluoro compound, enables a complete fluorine SAR dataset; omitting the meta isomer creates a blind spot in understanding the electronic and steric contributions of fluorine placement.

Chemical Biology Probe Design: Exploiting the Cyclohexene Double Bond for Photoaffinity or Bifunctional Probe Synthesis

The cyclohexene alkene present in N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline [1] serves as a latent functional group that can be selectively transformed—via epoxidation, dihydroxylation, or cross-metathesis—to install photoaffinity labels (e.g., diazirine or benzophenone), biotin tags, or fluorescent reporters, while preserving the 3-fluoroaniline pharmacophore. This is not possible with the saturated N-cyclohexyl-3-fluoroaniline analog (CAS 1019518-43-4) . The 95% purity specification from commercial suppliers and MCULE marketplace availability support procurement for milligram-to-gram scale probe synthesis campaigns.

Fragment-Based Drug Discovery (FBDD): Fluorinated Fragment Library Member with Balanced Physicochemical Properties

With a molecular weight of 205.27 g/mol, XLogP3 of 3.8, 3 rotatable bonds, TPSA of 12 Ų, and 2 HBA / 1 HBD [1], N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline occupies a favorable position in fragment chemical space—it is heavier than typical rule-of-three fragments but retains lead-like character suitable for fragment growing and merging strategies. The meta-fluoro substitution provides a ¹⁹F NMR handle for protein-observed and ligand-observed screening experiments, a capability absent in the non-fluorinated parent (HBA = 1, no ¹⁹F) [4]. Inclusion of this compound in a fluorinated fragment library diversifies the library's HBA capacity and electronic space relative to non-fluorinated entries.

Building Block for Parallel Library Synthesis: Diversification via Reductive Amination or N-Arylation

The secondary amine functionality in N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline serves as a nucleophilic handle for further N-functionalization—reductive amination with aldehydes, N-arylation (Buchwald–Hartwig or Ullmann-type coupling), acylation, or sulfonylation—enabling the rapid generation of diverse compound arrays. The 3-fluoro substituent modulates the nucleophilicity of the amine relative to the unsubstituted parent without the steric hindrance associated with the 2-fluoro isomer. The cyclohexene ring can be independently functionalized or retained as a conformational constraint, offering orthogonal diversification vectors. Multiple vendors supply the compound for research use , facilitating procurement for parallel synthesis workflows.

Application
Selection Property
Validation Focus
Fluorine walk SAR studies
Meta‑fluoro isomer reference for electronic profiling
Verify pKa rank and logP increment vs ortho/para isomers
Bifunctional probe synthesis
Cyclohexene alkene for late‑stage derivatization
Confirm alkene integrity and purity under reaction conditions
Fluorinated fragment library
Balanced MW, logP, HBA for fragment space
Assess 19F NMR suitability and HBA complementarity
Amine functionalization library
Secondary amine reactivity without ortho steric hindrance
Evaluate nucleophilicity and coupling efficiency in parallel synthesis
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